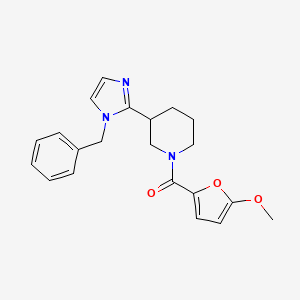

![molecular formula C19H17N3O2 B5566284 7-(2-furyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5566284.png)

7-(2-furyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazolinone derivatives, including those similar to the specified compound, often involves condensing N-acyl anthranilic acids with primary aromatic amines using reagents such as phosphorus trichloride in dry toluene (Seshavataram & Subba Rao, 1977). Another method involves the Ugi/Staudinger/Aza-Wittig/Addition/Nucleophilic Acyl Substitution Sequence, providing a domino and effective strategy for the preparation of quinazolinone derivatives under mild conditions (Yang et al., 2022).

Molecular Structure Analysis

The molecular structure of quinazolinone compounds can be characterized and confirmed by spectral characterization techniques such as FTIR, NMR, and UV spectroscopy. Density functional theory (DFT) calculations have been used to illustrate HOMO and LUMO, vibrational properties, and charge distribution potential (Sarkar et al., 2021).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including lithiation, allowing for the introduction of a variety of substituents into the quinazolinone framework. This versatility enables the synthesis of compounds with tailored physical and chemical properties for specific applications (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and stability, can be influenced by the specific substituents and functional groups present in the molecule. These properties are crucial for determining the compound's suitability for various applications, including medicinal chemistry.

Chemical Properties Analysis

The chemical properties of quinazolinones, including their reactivity, photophysical properties, and electrochemical behavior, are essential for understanding their interactions in biological systems and their potential as therapeutic agents. The electrophilic substitution reactions of quinazolinones indicate their reactivity towards various reagents, showcasing their chemical versatility (Aleksandrov et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Methodology Development Research has demonstrated the utility of 7-(2-furyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone and its derivatives in the synthesis of complex heterocyclic compounds. Strakovs et al. (2002) explored the reactivity of heterocycles towards various cyclanediones and benzoxazines, leading to the synthesis of quinazolinone derivatives, highlighting the compound's role in diversifying heterocyclic chemistry (Strakovs, A., Tonkikh, N., Petrova, M., Ryzhanova, K. V., & Palitis, E., 2002).

Pharmacological Research In the realm of drug discovery and pharmacology, the quinazolinone scaffold is investigated for its potential as a therapeutic agent. For instance, Kumar et al. (2003) synthesized 2,3,6-trisubstituted quinazolinones, including derivatives of the focal compound, evaluating their anti-inflammatory, analgesic, and COX-II inhibitory activities. These compounds exhibited promising pharmacological properties, suggesting the therapeutic potential of quinazolinone derivatives in treating inflammation and pain (Kumar, A., Sharma, S., Archana, Bajaj, K., Sharma, S., Panwar, H., Singh, T., & Srivastava, V., 2003).

Material Science and Corrosion Inhibition Errahmany et al. (2020) conducted a study on novel quinazolinone derivatives as corrosion inhibitors for mild steel in an acidic medium. Their research found that these compounds, including derivatives of this compound, showed high efficiency in protecting mild steel against corrosion, highlighting their potential in industrial applications related to metal preservation (Errahmany, N., Rbaa, M., Abousalem, A., Tazouti, A., Galai, M., El Kafssaoui, E. H., Touhami, M., Lakhrissi, B., & Touir, R., 2020).

Wirkmechanismus

Target of Action

The primary target of SMR000046494, also known as the Secretion Modification Region (SMR) peptide, is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms by Staphylococcus aureus , a common bacterium responsible for a wide range of infections.

Mode of Action

The SMR peptide interacts with DnaK, inhibiting its function and thereby reducing the capacity of S. aureus to form biofilms . This interaction is dose-dependent, with increasing concentrations of the SMR peptide leading to greater inhibition of biofilm formation .

Biochemical Pathways

The interaction between the SMR peptide and DnaK disrupts the normal functioning of this molecular chaperone, affecting the pathways involved in biofilm formation . This disruption can reduce the viability of the biofilm, potentially improving the susceptibility of S. aureus to antimicrobial agents .

Result of Action

The primary result of the action of SMR000046494 is the inhibition of biofilm formation by S. aureus . By targeting DnaK, the SMR peptide can significantly reduce the biofilm-forming capacity of this bacterium, potentially making it more susceptible to treatment with antimicrobial agents .

Eigenschaften

IUPAC Name |

7-(furan-2-yl)-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-12-4-2-5-14(8-12)21-19-20-11-15-16(22-19)9-13(10-17(15)23)18-6-3-7-24-18/h2-8,11,13H,9-10H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZZXTSOTHZWLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-3-phenylpropan-1-ol](/img/structure/B5566201.png)

![1,3,6-trimethyl-7-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5566210.png)

![[5-({3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-furyl]methanol](/img/structure/B5566211.png)

![N-(3-chlorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5566225.png)

![ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5566235.png)

![5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5566247.png)

![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5566252.png)

![3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)azetidin-3-yl]pyridine](/img/structure/B5566260.png)

![3-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}phenol](/img/structure/B5566269.png)

![1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5566274.png)

![N'-[4-(diethylamino)benzylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5566303.png)